![molecular formula C12H12N4O6 B6361087 4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate CAS No. 877994-05-3](/img/structure/B6361087.png)
4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate, also known as 4-MEPN, is a novel small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression and chromatin structure, and thus play a major role in a variety of cellular processes, including cell-cycle regulation, cell differentiation, and apoptosis. 4-MEPN has been studied for its potential to modulate the activity of HDACs, and could have important implications for the treatment of a variety of diseases.
科学研究应用
4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate has been studied for its potential to modulate the activity of HDACs. It has been shown to inhibit class I and class II HDACs, and to have a greater inhibitory effect on class I HDACs than on class II HDACs. This compound has also been studied for its potential to modulate the activity of other enzymes, such as protein kinases, and to modulate the expression of various genes.
作用机制
The mechanism of action of 4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate is not yet fully understood. However, it is believed to act by binding to the active site of HDACs, which prevents them from deacetylating histones and other proteins. This inhibition of HDACs leads to increased acetylation of histones and other proteins, which can result in changes in gene expression and chromatin structure.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of HDACs, which can lead to changes in gene expression and chromatin structure. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects, and to modulate the expression of various genes involved in cell-cycle regulation, cell differentiation, and apoptosis.
实验室实验的优点和局限性
The advantages of using 4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate for laboratory experiments include its high solubility in organic solvents, its ability to modulate the activity of HDACs, and its potential to modulate the expression of various genes. The main limitation of this compound is its lack of specificity, as it can also inhibit other enzymes and modulate the expression of other genes.
未来方向
The potential applications of 4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate are vast, and there are numerous possible future directions for research. These include further studies on its mechanism of action and its effects on gene expression and chromatin structure, as well as studies on its potential therapeutic applications. In addition, further research could be done on its potential to modulate the activity of other enzymes and its effects on other cellular processes, such as cell-cycle regulation, cell differentiation, and apoptosis. Finally, further research could be done on its potential to modulate the expression of various genes involved in diseases such as cancer and inflammation.
合成方法
4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate is synthesized from 4-methoxypyridine, hydroxylamine, and nitrobenzene. This synthesis involves a series of reactions, including an oxidative coupling reaction, a hydrolysis reaction, and a nitration reaction. The final product is a yellow solid that is soluble in organic solvents.
属性
IUPAC Name |
2,4-dinitrophenolate;4-methoxypyridin-1-ium-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5.C6H9N2O/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;1-9-6-2-4-8(7)5-3-6/h1-3,9H;2-5H,7H2,1H3/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBMXJBLDORDGT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[N+](C=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

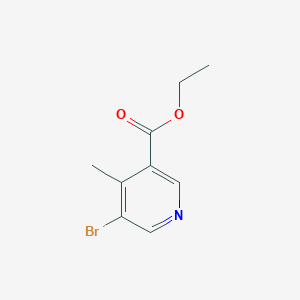
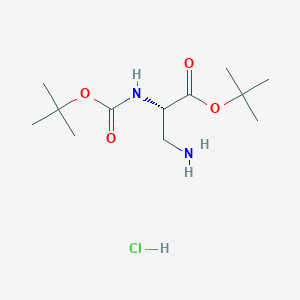
![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)


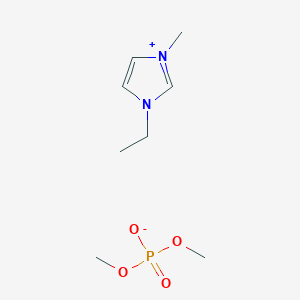
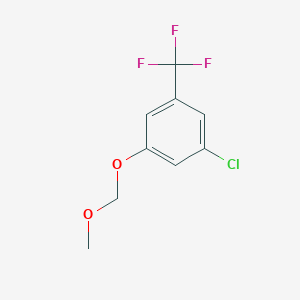

![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
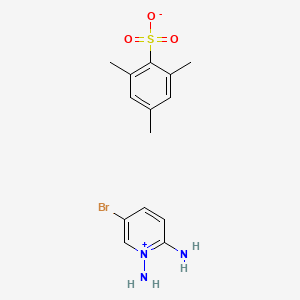
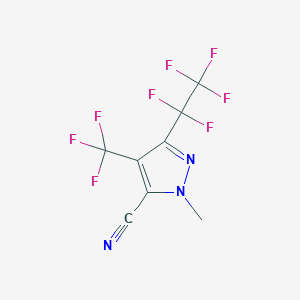


![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)